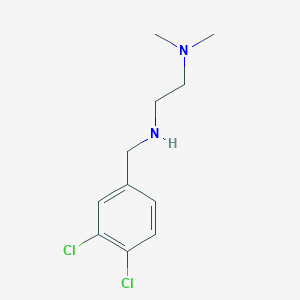![molecular formula C12H16ClN5O2 B499297 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876897-77-7](/img/structure/B499297.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine is a complex organic compound with a unique structure that combines a benzyl group substituted with chlorine, ethoxy, and methoxy groups, and a tetrazolyl amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves multi-step organic reactions One common approach is to start with the benzyl precursor, which is then subjected to chlorination, ethoxylation, and methoxylation reactions under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-ethoxy-5-methoxy-benzyl)-(1H-tetrazol-5-yl)-amine: Lacks the methyl group on the tetrazole ring.
(3-Chloro-4-ethoxy-5-methoxy-benzyl)-(1-methyl-1H-tetrazol-4-yl)-amine: The position of the tetrazole ring is different.
Uniqueness
The unique combination of functional groups in N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
876897-77-7 |
|---|---|
Molekularformel |
C12H16ClN5O2 |
Molekulargewicht |
297.74g/mol |
IUPAC-Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O2/c1-4-20-11-9(13)5-8(6-10(11)19-3)7-14-12-15-16-17-18(12)2/h5-6H,4,7H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
XTGODZPBMMWZMG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=NN=NN2C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=NN=NN2C)OC |
Löslichkeit |
29.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylethanol](/img/structure/B499214.png)

![4-{[(4-Ethylbenzyl)amino]methyl}benzoic acid](/img/structure/B499217.png)
![1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499218.png)

![4-{[(2-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499224.png)
![N-[(2,3-dichlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B499226.png)

![N-[(5-methylthiophen-2-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499228.png)
![4-({[(3-Methylthiophen-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B499229.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B499231.png)
![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclopropylamine](/img/structure/B499233.png)
![N-methyl-N'-[4-(prop-2-en-1-yloxy)benzyl]propane-1,3-diamine](/img/structure/B499234.png)
